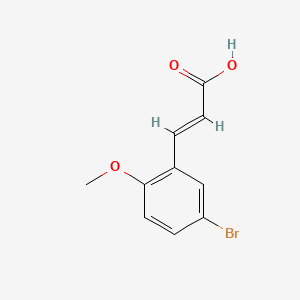

5-Bromo-2-Methoxycinnamic Acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h2-6H,1H3,(H,12,13)/b5-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QABZTGNRWBRJBO-GORDUTHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)Br)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

40803-53-0 | |

| Record name | trans-5-Bromo-2-methoxycinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2-Methoxycinnamic Acid CAS number

An In-depth Technical Guide to 5-Bromo-2-methoxycinnamic Acid

Introduction

This compound is a halogenated derivative of methoxycinnamic acid, a class of compounds recognized for their diverse biological activities and utility as synthetic intermediates.[1][2] The presence of a bromine atom, a methoxy group, and a cinnamic acid backbone imparts a unique combination of electronic and steric properties, making it a valuable building block in medicinal chemistry and materials science.[1] This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, analytical characterization, potential applications, and safety protocols, designed for researchers, scientists, and professionals in drug development.

Chemical Identity and Physicochemical Properties

The foundational step in utilizing any chemical compound is a thorough understanding of its fundamental properties. These parameters govern its behavior in chemical reactions, its solubility in various solvent systems, and its stability under different storage conditions.

Table 1: Core Identifiers and Properties

| Identifier | Value | Source(s) |

| IUPAC Name | (E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid | N/A |

| Molecular Formula | C₁₀H₉BrO₃ | [1][3] |

| Molecular Weight | 257.08 g/mol | [1][3] |

| Appearance | Light cream to white powder/solid | [4] |

| Melting Point | 224-227 °C | [3] |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)/C=C/C(=O)O | [1] |

| InChIKey | N/A | N/A |

Note: The properties listed are based on available data and may vary slightly between suppliers.

Synthesis Pathway: The Knoevenagel-Doebner Condensation

The synthesis of cinnamic acid derivatives is a cornerstone of organic chemistry. For this compound, the Knoevenagel-Doebner condensation offers a reliable and high-yielding route. This reaction involves the condensation of an aldehyde (5-bromo-2-methoxybenzaldehyde) with a compound containing an active methylene group (malonic acid), catalyzed by a weak base like pyridine. The choice of this method is based on its efficiency and applicability to a wide range of substituted benzaldehydes.[5]

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound from 5-bromo-2-methoxybenzaldehyde and malonic acid.

Materials:

-

5-bromo-2-methoxybenzaldehyde

-

Malonic acid

-

Pyridine (anhydrous)

-

Piperidine (catalyst)

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol (for recrystallization)

-

Distilled water

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-bromo-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and anhydrous pyridine (3.0 eq). The pyridine acts as both the solvent and the base catalyst.

-

Catalysis: Add a catalytic amount of piperidine (0.1 eq). Piperidine is a stronger base than pyridine and accelerates the initial condensation step.

-

Reflux: Heat the mixture to reflux (approximately 100-110 °C) using a heating mantle. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 3-5 hours).

-

Work-up and Precipitation: Allow the reaction mixture to cool to room temperature. In a separate beaker, prepare a mixture of crushed ice and concentrated HCl. Slowly and carefully pour the cooled reaction mixture into the ice/HCl mixture with vigorous stirring. This neutralizes the pyridine and protonates the carboxylate, causing the crude product to precipitate.

-

Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water to remove pyridine hydrochloride and any unreacted malonic acid.

-

Purification: The crude product is purified by recrystallization. Transfer the solid to an Erlenmeyer flask and add a minimal amount of hot ethanol to achieve complete dissolution. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Analytical Characterization

Rigorous analytical validation is critical to confirm the identity, purity, and quantity of a synthesized compound. A multi-technique approach ensures comprehensive characterization.

Table 2: Summary of Analytical Methods

| Technique | Purpose | Key Parameters |

| HPLC-UV | Purity assessment and quantification | C18 column, mobile phase of acetonitrile/water with 0.1% formic acid, UV detection at λmax.[6][7] |

| UV-Vis Spectroscopy | Determination of λmax for HPLC and quantification | Scan a dilute solution in methanol or ethanol from 200-400 nm.[6] |

| ¹H NMR | Structural confirmation | Analysis of proton chemical shifts, splitting patterns, and integration in a suitable deuterated solvent (e.g., DMSO-d₆). |

| Mass Spectrometry | Molecular weight confirmation | Identification of the molecular ion peak [M]+ or [M-H]⁻ corresponding to 257.08 g/mol . |

Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a robust method for assessing the purity of this compound. The reverse-phase C18 column is chosen for its excellent retention and separation of moderately polar aromatic compounds.

Objective: To quantify the purity of a synthesized batch of this compound.

Instrumentation and Materials:

-

HPLC system with a UV-Vis or Photodiode Array (PDA) detector.

-

Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

HPLC-grade acetonitrile, water, and formic acid.

-

Volumetric flasks and pipettes.

-

0.45 µm syringe filters.

Procedure:

-

Mobile Phase Preparation: Prepare the mobile phase by mixing acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid. The acid improves peak shape by keeping the carboxylic acid protonated. Degas the mobile phase before use.

-

Standard Solution Preparation: Accurately weigh ~10 mg of a reference standard of this compound and dissolve it in 10 mL of the mobile phase to create a 1 mg/mL stock solution. Prepare a series of working standards by serial dilution.

-

Sample Solution Preparation: Prepare a sample solution at a concentration similar to the working standards.

-

Filtration: Filter all solutions through a 0.45 µm syringe filter to prevent column blockage.[7]

-

Chromatographic Conditions:

-

Analysis: Inject the standards and sample. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

Analytical Workflow Diagram

Caption: Hypothesized mechanism of action via tubulin inhibition.

Safety, Handling, and Storage

Proper handling of chemical reagents is paramount for laboratory safety. The following information is synthesized from available Safety Data Sheets (SDS). [4][9][10] Table 3: GHS Hazard and Precautionary Statements

| Category | Code | Statement |

| Hazard | H315 | Causes skin irritation. [9] |

| H319 | Causes serious eye irritation. [9] | |

| H335 | May cause respiratory irritation. [9] | |

| Precautionary | P261 | Avoid breathing dust. [10] |

| P280 | Wear protective gloves/eye protection/face protection. [10] | |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. [4] | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. [4] |

Handling:

-

Use only in a well-ventilated area or under a chemical fume hood. [11]* Avoid generation of dust. [10]* Wash hands thoroughly after handling. [4]* Wear appropriate Personal Protective Equipment (PPE), including safety goggles, impervious gloves, and a lab coat. [4][11] Storage:

-

Store in a tightly closed container in a dry and well-ventilated place. [4][12]* Recommended storage temperature is between 10°C and 25°C. [1] Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the product to enter drains. [10]

References

- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC - NIH. [Link]

- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid

- Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed. [Link]

Sources

- 1. This compound | 40803-53-0 | FB67156 [biosynth.com]

- 2. mdpi.com [mdpi.com]

- 3. 40803-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chemscene.com [chemscene.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

5-Bromo-2-Methoxycinnamic Acid: A Comprehensive Technical Guide for Advanced Chemical Synthesis and Drug Discovery

This guide provides an in-depth exploration of 5-Bromo-2-Methoxycinnamic Acid, a versatile chemical intermediate with significant potential in pharmaceutical research and development. We will delve into its fundamental properties, synthesis, and reactivity, with a focus on its application as a scaffold for novel therapeutics. This document is intended for researchers, medicinal chemists, and professionals in the field of drug development.

Core Molecular Attributes and Physicochemical Properties

This compound is a substituted cinnamic acid derivative. The presence of a bromine atom, a methoxy group, and a carboxylic acid moiety on the phenyl ring, combined with the α,β-unsaturated carbonyl system, confers a unique reactivity profile, making it a valuable building block in organic synthesis.[1]

Key Physicochemical Data

| Property | Value | Source(s) |

| Molecular Weight | 257.08 g/mol | [2] |

| Molecular Formula | C₁₀H₉BrO₃ | [2] |

| CAS Number | 40803-53-0 | [2] |

| Appearance | Light cream to white crystalline solid | - |

| Melting Point | 224-227 °C or 242-244 °C | [2] |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)/C=C/C(=O)O | - |

| InChIKey | QABZTGNRWBRJBO-UHFFFAOYSA-N | - |

Strategic Synthesis of this compound

The synthesis of this compound is most effectively achieved through a Perkin reaction, a classic and reliable method for the preparation of cinnamic acids.[3][4][5] This approach involves the condensation of the corresponding aromatic aldehyde, 5-bromo-2-methoxybenzaldehyde, with acetic anhydride in the presence of a weak base, such as sodium acetate.

Workflow for the Synthesis of this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde

This protocol is adapted from a known procedure for the formylation of p-bromoanisole.[4]

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel and a magnetic stirrer, dissolve p-bromoanisole (0.08 mol) in 350 mL of dichloromethane. Cool the solution to 0 °C using an ice bath.

-

Reagent Addition: Add titanium tetrachloride (0.16 mol) dropwise to the cooled solution. After 10 minutes, add 1,1-dichloromethyl methyl ether (0.088 mol) dropwise, maintaining the temperature between 0-10 °C.

-

Reaction: Stir the reaction mixture at 0-10 °C for 90 minutes.

-

Work-up: Quench the reaction by carefully pouring the mixture into an excess of saturated sodium bicarbonate solution and dichloromethane. Separate the organic layer.

-

Extraction and Purification: Extract the aqueous phase with dichloromethane. Combine the organic layers, wash with saturated sodium chloride solution, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude product. Recrystallization from a suitable solvent like ethanol will afford pure 5-bromo-2-methoxybenzaldehyde.

Experimental Protocol: Perkin Reaction for this compound

This is a representative protocol based on the general principles of the Perkin reaction.[3][4][5]

-

Reactant Mixture: In a round-bottom flask, combine 5-bromo-2-methoxybenzaldehyde (1.0 equiv), acetic anhydride (2.5 equiv), and anhydrous sodium acetate (1.0 equiv).

-

Reaction: Heat the mixture to 180 °C with stirring for 5-8 hours.

-

Hydrolysis: After cooling, add water to the reaction mixture and boil to hydrolyze the excess acetic anhydride.

-

Purification: If the product precipitates upon cooling, it can be collected by filtration. Alternatively, the solution can be made alkaline with sodium carbonate, filtered to remove any impurities, and then the product is precipitated by the addition of hydrochloric acid.

-

Final Product: The crude this compound can be further purified by recrystallization from ethanol or a similar solvent.

Spectroscopic Characterization

A thorough spectroscopic analysis is crucial for confirming the structure and purity of the synthesized this compound.

¹H NMR Spectroscopy (Predicted)

The expected proton NMR spectrum would exhibit characteristic signals for the aromatic, vinylic, and methoxy protons. The chemical shifts (δ) are predicted based on analogous structures and standard chemical shift tables.[3][6][7]

-

Aromatic Protons (3H): Three signals in the aromatic region (approx. 6.8-7.8 ppm). The proton ortho to the methoxy group will be the most shielded, while the proton between the bromo and cinnamic acid groups will be the most deshielded.

-

Vinylic Protons (2H): Two doublets in the alkene region (approx. 6.3-7.8 ppm) with a large coupling constant (J ≈ 16 Hz), indicative of a trans configuration.

-

Methoxy Protons (3H): A sharp singlet at approximately 3.8-3.9 ppm.

-

Carboxylic Acid Proton (1H): A broad singlet at a downfield chemical shift (typically >12 ppm).

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would show 10 distinct signals corresponding to the carbon atoms in the molecule.[6][7]

-

Carbonyl Carbon (C=O): In the range of 167-173 ppm.

-

Aromatic Carbons (6C): Six signals in the aromatic region (approx. 110-160 ppm). The carbon bearing the methoxy group will be the most shielded, and the carbon attached to the bromine will also show a characteristic shift.

-

Vinylic Carbons (2C): Two signals in the alkene region (approx. 115-145 ppm).

-

Methoxy Carbon (CH₃): A signal around 55-56 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.[8]

-

O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.

-

C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1680-1710 cm⁻¹.

-

C=C Stretch (Alkene): A peak around 1625-1645 cm⁻¹.

-

C-O Stretch (Methoxy): Bands in the region of 1250 cm⁻¹ and 1020-1040 cm⁻¹.

Reactivity and Applications in Drug Discovery

This compound is a strategic building block for the synthesis of complex molecules, particularly in the realm of medicinal chemistry.[1] Its utility stems from the diverse reactivity of its functional groups.

Key Reactions and Transformations

-

Palladium-Catalyzed Cross-Coupling Reactions: The bromine atom on the aromatic ring is well-suited for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings.[9] This allows for the introduction of a wide range of substituents, enabling the generation of diverse chemical libraries for drug screening.

-

Heterocycle Formation: The cinnamic acid moiety can be utilized in cyclization reactions to form various heterocyclic scaffolds. For instance, intramolecular cyclization can lead to the formation of coumarin derivatives, a class of compounds with a broad spectrum of biological activities.[10]

-

Derivatization of the Carboxylic Acid: The carboxylic acid group can be readily converted into esters, amides, and other derivatives, allowing for the fine-tuning of physicochemical properties such as solubility and cell permeability.

Application in Kinase Inhibitor Synthesis

Protein kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Cinnamic acid derivatives have been identified as promising scaffolds for the development of potent and selective kinase inhibitors.[11]

The this compound scaffold can be strategically employed to design inhibitors that target the ATP-binding site of kinases. The aromatic ring can engage in π-stacking interactions, while the carboxylic acid and methoxy groups can form key hydrogen bonds. The bromine atom serves as a crucial handle for introducing further complexity and optimizing binding affinity through cross-coupling reactions.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 40803-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. web.pdx.edu [web.pdx.edu]

- 4. prepchem.com [prepchem.com]

- 5. Synthesis of Coumarin Derivatives: A New Class of Coumarin-Based G Protein-Coupled Receptor Activators and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. rsc.org [rsc.org]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Bromo-2-Methoxycinnamic Acid: A Versatile Building Block in Chemical Synthesis

This guide provides a comprehensive technical overview of 5-Bromo-2-Methoxycinnamic Acid, a valuable chemical intermediate for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, a robust synthetic protocol, spectral characterization, and its potential applications as a scaffold in the synthesis of complex molecules.

Core Chemical Identity and Properties

This compound is a substituted cinnamic acid derivative. The presence of a bromine atom, a methoxy group, and a carboxylic acid on the aromatic ring, combined with the acrylic acid side chain, makes it a highly versatile and functionalized molecule for further chemical transformations.

The key identifiers and physical properties are summarized below for quick reference.

| Identifier | Value | Reference(s) |

| Chemical Formula | C₁₀H₉BrO₃ | [1][2] |

| Molecular Weight | 257.08 g/mol | [1][2] |

| CAS Number | 40803-53-0 | [1][2] |

| IUPAC Name | (2E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid | |

| SMILES | COC1=C(C=C(C=C1)Br)/C=C/C(=O)O | [3] |

| Physical Form | Light cream powder/solid | [4] |

| Melting Point | 224-227 °C | [1] |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound is most effectively achieved through a Knoevenagel condensation. This classic carbon-carbon bond-forming reaction involves the reaction of an aldehyde with a compound containing an active methylene group, such as malonic acid, in the presence of a weak base. The starting material, 5-Bromo-2-methoxybenzaldehyde, is commercially available.

The causality behind this choice of reaction is its high efficiency and selectivity for producing the trans (E) isomer of the cinnamic acid, which is generally the more stable and desired product. The use of a pyridine/piperidine catalyst system facilitates both the deprotonation of malonic acid and the subsequent dehydration step.

Caption: Synthetic workflow for this compound.

Detailed Step-by-Step Protocol: Knoevenagel Condensation

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 5-Bromo-2-methoxybenzaldehyde (1.0 eq), malonic acid (1.2 eq), and pyridine (as solvent).

-

Catalyst Addition: Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reaction: Heat the mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), observing the consumption of the starting aldehyde.

-

Work-up - Acidification: After cooling to room temperature, slowly pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid (HCl). This step protonates the carboxylate intermediate, causing the desired cinnamic acid derivative to precipitate out of the solution.

-

Isolation: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield the final product as a light cream solid.

This self-validating protocol yields a product that can be directly characterized by its melting point and spectroscopic methods to confirm its identity and purity.

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of the synthesized compound.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present.[5] For this compound, the following characteristic absorption bands are expected:

-

~2500-3300 cm⁻¹ (broad): O-H stretching of the carboxylic acid, broadened due to hydrogen bonding.[6]

-

~1680-1700 cm⁻¹ (strong, sharp): C=O stretching of the conjugated carboxylic acid.[6]

-

~1625 cm⁻¹ (medium): C=C stretching of the alkene, conjugated with the aromatic ring.[6]

-

~1250 cm⁻¹ and ~1020 cm⁻¹ (strong): Asymmetric and symmetric C-O-C stretching of the aryl ether (methoxy group).

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are crucial for confirming the detailed structure. The expected signals in a solvent like DMSO-d₆ are as follows:

¹H NMR (Predicted):

-

~12.5 ppm (singlet, 1H): The acidic proton of the carboxylic acid (COOH).

-

~7.8 ppm (doublet, 1H): Aromatic proton ortho to the bromine.

-

~7.6 ppm (doublet, J ≈ 16 Hz, 1H): Vinylic proton β to the carbonyl, showing a large coupling constant characteristic of a trans configuration.

-

~7.2 ppm (doublet of doublets, 1H): Aromatic proton meta to both the bromine and methoxy group.

-

~7.1 ppm (doublet, 1H): Aromatic proton ortho to the methoxy group.

-

~6.5 ppm (doublet, J ≈ 16 Hz, 1H): Vinylic proton α to the carbonyl.

-

~3.9 ppm (singlet, 3H): Protons of the methoxy group (OCH₃).

¹³C NMR (Predicted):

-

~168 ppm: Carbonyl carbon (C=O).

-

~158 ppm: Aromatic carbon attached to the methoxy group.

-

~142 ppm: Vinylic carbon β to the carbonyl.

-

~134 ppm, ~132 ppm, ~118 ppm: Aromatic carbons (C-H).

-

~125 ppm: Aromatic carbon to which the side chain is attached.

-

~118 ppm: Vinylic carbon α to the carbonyl.

-

~116 ppm: Aromatic carbon attached to the bromine.

-

~56 ppm: Methoxy carbon (OCH₃).

Reactivity and Applications in Drug Development

This compound is a strategic building block due to its distinct reactive sites, which can be addressed selectively.

Caption: Key reactive sites and potential synthetic transformations.

-

The Bromine Atom: This site is primed for palladium-catalyzed cross-coupling reactions. Suzuki, Stille, or Sonogashira couplings can be employed to introduce new aryl, alkyl, or alkynyl groups, respectively. Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds, introducing diverse amine functionalities. This is particularly valuable for building biaryl structures often found in kinase inhibitors.[7]

-

The Carboxylic Acid: This functional group can be readily converted into amides, esters, or acid chlorides. Amide coupling is a cornerstone of medicinal chemistry, allowing the introduction of a vast array of amine-containing side chains to modulate pharmacological properties.

-

The Alkene Double Bond: The α,β-unsaturated system can undergo various addition reactions or be reduced to the corresponding propanoic acid derivative if the saturated chain is desired.

The strategic placement of the bromo and methoxy groups on the phenyl ring makes this compound an attractive starting point for synthesizing inhibitors of biological targets like kinases and tubulin, which are crucial in oncology research.[7] The methoxy group can form key hydrogen bonds in receptor binding pockets, while the bromo-substituted position provides a vector for expanding the molecule's structure to achieve higher affinity and selectivity. The broader family of methoxylated cinnamic acids has been investigated for numerous therapeutic applications, including antidiabetic and anticancer activities, suggesting a promising pharmacological profile for its derivatives.[8]

Safety and Handling

As a laboratory chemical, this compound must be handled with appropriate care.

-

Hazard Statements:

-

Precautionary Statements (Selected):

-

P261: Avoid breathing dust.[4]

-

P280: Wear protective gloves/eye protection/face protection.[4]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

-

Always consult the full Safety Data Sheet (SDS) before use.[4] Handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

This compound is more than a simple chemical; it is a highly functionalized platform for innovation in organic synthesis and drug discovery. Its well-defined structure, predictable reactivity, and straightforward synthesis make it an invaluable tool for chemists. The strategic positioning of its functional groups allows for a modular approach to building complex molecular architectures, paving the way for the development of novel therapeutic agents.

References

- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET: this compound.

- SpectraBase. (n.d.). This compound [FTIR] Spectrum.

- Doc Brown's Chemistry. (n.d.). Infrared spectrum of Cinnamic acid.

- Gąstoł, M., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(23), 7141.

Sources

- 1. 40803-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. rsc.org [rsc.org]

- 3. This compound | 40803-53-0 | FB67156 [biosynth.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. spectrabase.com [spectrabase.com]

- 6. 1H & 13C NMR spectra IR infrared spectrum of cinnamic acid 3-phenylprop-2-en-oic acid, cinnamic acid C9H8O2, C6H5-CH=CH-COOH prominent wavenumbers cm-1 detecting alkene carbonyl hydroxy hydroxyl functional groups present finger print for identification of cinnamic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin | MDPI [mdpi.com]

A Technical Guide to 5-Bromo-2-Methoxycinnamic Acid: Structure, Synthesis, and Application as a Medicinal Chemistry Scaffold

Abstract: This technical guide provides an in-depth analysis of 5-Bromo-2-Methoxycinnamic Acid, a highly functionalized organic molecule of significant interest to the chemical and pharmaceutical sciences. We will dissect its core chemical structure, outline its key physicochemical properties, and present a validated, step-by-step protocol for its synthesis and purification. Furthermore, this document explores the compound's role as a versatile scaffold in drug discovery, contextualized by the known biological activities of structurally related analogues. Detailed methodologies for structural verification via spectroscopic techniques are discussed, alongside essential safety and handling protocols. This guide is intended to serve as a comprehensive resource for researchers and scientists leveraging this valuable building block in the development of novel complex molecules and therapeutic agents.

Introduction: The Cinnamic Acid Motif in Drug Discovery

Cinnamic acid and its derivatives are a class of phenylpropanoids widely distributed in the plant kingdom and are recognized for a diverse range of biological activities. The inherent structure—a benzene ring linked to an acrylic acid moiety—provides a robust framework that is amenable to extensive chemical modification. Methoxylated cinnamic acids, in particular, have been the subject of intense research, demonstrating potential as anticancer, antidiabetic, antimicrobial, and neuroprotective agents.[1]

This compound emerges as a particularly strategic starting material. Its structure is endowed with three distinct and synthetically valuable functional groups:

-

A Carboxylic Acid: Readily converted to esters, amides, or acid halides, enabling the exploration of structure-activity relationships through bioisosteric replacement or conjugation.

-

An Aryl Bromide: A prime handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig), allowing for the facile introduction of carbon-carbon and carbon-heteroatom bonds.

-

An Electron-Donating Methoxy Group: This group influences the electronic properties of the aromatic ring and can play a crucial role in binding interactions with biological targets.

This trifecta of functionality makes this compound a powerful and versatile building block for constructing complex molecular architectures in the pursuit of new therapeutic leads.[2]

Core Molecular Structure and Physicochemical Properties

Structural Elucidation

The formal IUPAC name for the most stable isomer of this compound is (2E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid. The (E)-isomer, or trans-isomer, refers to the stereochemistry of the substituents on the carbon-carbon double bond, where the benzene ring and the carboxylic acid group are on opposite sides. This configuration is generally more thermodynamically stable than the corresponding (Z)-isomer.

Below is a diagram illustrating the core structure and standard atom numbering scheme.

Caption: Core structure of this compound.

Physicochemical Data

The fundamental properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| CAS Number | 40803-53-0 | [2][3] |

| Molecular Formula | C₁₀H₉BrO₃ | [2][3] |

| Molecular Weight | 257.08 g/mol | [2][3] |

| Appearance | Light cream to white powder/solid | [4] |

| Melting Point | 224-227 °C | [3] |

| SMILES | COC1=C(C=C(C=C1)Br)/C=C/C(=O)O | [2] |

| Storage Conditions | Store at room temperature (10°C - 25°C) in a dry, well-ventilated place. | [2][5] |

Synthesis and Purification: A Validated Protocol

Rationale for Synthetic Strategy

From a retrosynthetic perspective, the most logical and field-proven approach to constructing a cinnamic acid derivative is through a condensation reaction involving the corresponding benzaldehyde. The Knoevenagel condensation, which utilizes malonic acid and a basic catalyst, is an exemplary choice. This method is highly reliable for generating the thermodynamically favored trans (E)-alkene, proceeds under relatively mild conditions, and typically results in high yields of the desired product. The starting material, 5-Bromo-2-methoxybenzaldehyde, is commercially available, making this a practical and efficient synthetic route.[6]

Experimental Workflow

The overall process from synthesis to final product verification is a self-validating system, ensuring the integrity of the material. Each step provides a checkpoint for quality control.

Caption: Workflow for the synthesis and validation of the target compound.

Detailed Synthesis Protocol (Knoevenagel Condensation)

-

Reagents:

-

5-Bromo-2-methoxybenzaldehyde (1.0 eq)

-

Malonic acid (1.2 eq)

-

Pyridine (solvent, ~3-4 volumes)

-

Piperidine (catalyst, ~0.1 eq)

-

Hydrochloric acid (2M aqueous solution)

-

Ethanol and deionized water (for recrystallization)

-

-

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 5-Bromo-2-methoxybenzaldehyde, malonic acid, and pyridine.

-

Stir the mixture at room temperature until all solids are dissolved.

-

Add piperidine to the solution. The solution may change color.

-

Heat the reaction mixture to reflux (approximately 90-100°C) and maintain for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

-

Allow the reaction mixture to cool to room temperature.

-

Slowly pour the cooled reaction mixture into an ice-cold solution of 2M HCl with vigorous stirring. A precipitate should form immediately.

-

Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

-

Collect the crude solid product by vacuum filtration, washing the filter cake with cold deionized water.

-

Dry the crude product under vacuum.

-

Purification Protocol (Recrystallization)

-

Transfer the crude, dried solid to an Erlenmeyer flask.

-

Add a minimal amount of hot ethanol to dissolve the solid completely.

-

Slowly add hot deionized water dropwise until the solution becomes faintly turbid.

-

Add a few more drops of hot ethanol to redissolve the turbidity, resulting in a clear, saturated solution.

-

Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under high vacuum.

Structural Verification and Quality Control

Rationale

Unambiguous confirmation of the chemical structure is the cornerstone of scientific integrity. Spectroscopic analysis provides a detailed fingerprint of the molecule, validating its identity and purity. The combination of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allows for the complete assignment of the molecule's proton and carbon framework and the identification of key functional groups.

Predicted Spectroscopic Data

The following table outlines the expected signals for this compound based on its structure and data from analogous compounds.[7][8]

| Technique | Expected Chemical Shift / Frequency | Assignment and Rationale |

| ¹H NMR | ~12.0-13.0 ppm (broad singlet, 1H) | Carboxylic acid proton (-COOH). |

| ~7.8-8.0 ppm (doublet, J ≈ 16 Hz, 1H) | Vinylic proton H-β, trans to H-α. | |

| ~7.5-7.6 ppm (doublet, 1H) | Aromatic proton ortho to the bromine. | |

| ~7.4-7.5 ppm (doublet of doublets, 1H) | Aromatic proton meta to both bromine and methoxy groups. | |

| ~6.9-7.0 ppm (doublet, 1H) | Aromatic proton ortho to the methoxy group. | |

| ~6.4-6.6 ppm (doublet, J ≈ 16 Hz, 1H) | Vinylic proton H-α, coupled to H-β. The large coupling constant confirms trans stereochemistry. | |

| ~3.9 ppm (singlet, 3H) | Methoxy group protons (-OCH₃). | |

| ¹³C NMR | ~168-172 ppm | Carboxylic acid carbonyl carbon. |

| ~140-145 ppm | Vinylic carbon C-β. | |

| ~115-125 ppm | Vinylic carbon C-α. | |

| ~110-160 ppm | 6 distinct signals for the aromatic carbons. | |

| ~56 ppm | Methoxy carbon (-OCH₃). | |

| FT-IR | 2500-3300 cm⁻¹ (broad) | O-H stretch of the carboxylic acid dimer. |

| ~1680-1700 cm⁻¹ (strong) | C=O stretch of the conjugated carboxylic acid. | |

| ~1620-1640 cm⁻¹ (medium) | C=C alkene stretch. | |

| ~1580-1600 cm⁻¹ (medium) | C=C aromatic ring stretch. | |

| ~1250 cm⁻¹ (strong) | C-O stretch of the aryl ether. |

Applications in Medicinal Chemistry and Drug Development

The Molecule as a Versatile Scaffold

The true value of this compound lies in its potential for derivatization. The three key functional groups can be selectively targeted to generate large libraries of novel compounds for biological screening. Research on related bromo- and methoxy-substituted sulfonamides has revealed potent cytotoxic compounds that are particularly effective against human breast adenocarcinoma (MCF7) cell lines.[9][10] The proposed mechanism of action for these related molecules is the inhibition of microtubular protein polymerization, identifying tubulin as a key target.[9][10] This provides a strong, evidence-based rationale for using this compound as a scaffold for developing new antimitotic agents.

Potential Derivatization Pathways

The diagram below illustrates several high-value synthetic transformations that can be performed on the core scaffold, providing avenues for new drug discovery programs.

Caption: Key derivatization pathways for scaffold diversification.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential to ensure user safety. This compound is classified with specific hazards that require appropriate precautions.

| Hazard Class | GHS Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[2][4] |

| Eye Irritation | H319 | Causes serious eye irritation.[2][4] |

| Respiratory Irritation | H335 | May cause respiratory irritation.[2][4] |

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible.[4][11]

-

Personal Protective Equipment (PPE):

-

Handling Precautions: Avoid breathing dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[5]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5]

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for advanced organic synthesis and medicinal chemistry. Its well-defined structure, reliable synthetic pathway, and multiple points for derivatization make it an invaluable tool for researchers. The established link between similarly substituted molecules and potent anticancer activity further underscores its relevance in modern drug discovery. This guide provides the foundational knowledge and practical protocols necessary for scientists to confidently incorporate this versatile compound into their research and development workflows.

References

- PubChem. (n.d.). 5-Bromo-2-methoxybenzoic acid.

- PubChem. (n.d.). 5-Bromo-2-methoxybenzaldehyde.

- PubChem. (n.d.). 2-Bromo-5-methoxybenzoic acid.

- Google Patents. (2021). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.

- Ottokemi. (n.d.). 2-Bromo-5-methoxybenzoic acid, 98%.

- NIST. (n.d.). cis-2-Methoxycinnamic acid.

- Google Patents. (2023). CN115974678A - Synthesis process of 2-bromo-5-methoxybenzoic acid.

- González, M., et al. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1029-1047.

- Stasiewicz, M., et al. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(23), 7171.

- PubMed. (2021). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line.

- PubChem. (n.d.). 2-Methoxycinnamic acid.

- de Oliveira, G. G., et al. (2022). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Pharmaceuticals, 15(11), 1362.

Sources

- 1. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin [mdpi.com]

- 2. This compound | 40803-53-0 | FB67156 [biosynth.com]

- 3. 40803-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. WERCS Studio - Application Error [assets.thermofisher.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. 5-Bromo-2-methoxybenzaldehyde | C8H7BrO2 | CID 90684 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Bromo-5-methoxybenzoic acid | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to (E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid, commonly referred to as 5-Bromo-2-methoxycinnamic acid, is a substituted cinnamic acid derivative that has garnered interest within the scientific community. It serves as a valuable scaffold and versatile building block in organic synthesis, particularly for the preparation of more complex molecules with potential therapeutic applications[1]. The strategic placement of the bromo and methoxy groups on the phenyl ring, combined with the reactive acrylic acid moiety, makes it a key intermediate for introducing specific functionalities into target compounds. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications, with a focus on its relevance in drug discovery and development. Methoxycinnamic acids and their derivatives have been explored for various biological activities, including anticancer effects, highlighting the potential of this compound class in medicinal chemistry[2][3][4].

Nomenclature and Structure

The formal IUPAC name for this compound is (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid [5]. The "(E)" designation specifies the stereochemistry of the double bond, indicating that the substituent groups are on opposite sides. It is also commonly known by the semi-systematic name this compound[1][5][6].

Key Identifiers:

-

SMILES: COC1=C(C=C(C=C1)Br)/C=C/C(=O)O[1]

The structure of (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid is characterized by a benzene ring substituted with a bromine atom at the 5-position and a methoxy group at the 2-position. An acrylic acid group is attached to the 1-position of the ring.

Physicochemical Properties

A summary of the key physicochemical properties of (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 257.08 g/mol | [1][6] |

| Melting Point | 224-227 °C | [6] |

| Appearance | Solid (form may vary) | |

| Solubility | Generally soluble in organic solvents like DMSO and DMF. |

Synthesis and Reactivity

The synthesis of (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid typically involves a condensation reaction between 5-bromo-2-methoxybenzaldehyde and malonic acid or a related derivative, followed by decarboxylation. This is a variation of the Knoevenagel or Doebner condensation.

A plausible synthetic pathway is outlined below:

Caption: Plausible synthetic route to (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid.

The reactivity of this molecule is primarily dictated by the carboxylic acid and the electron-deficient alkene. The carboxylic acid can undergo esterification, amidation, and reduction. The double bond is susceptible to addition reactions. The aromatic ring can participate in further substitution reactions, although the existing substituents will direct the position of new groups.

Applications in Drug Development and Research

As a versatile chemical intermediate, (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid is a valuable starting material in the synthesis of various heterocyclic compounds and other complex organic molecules[1]. Cinnamic acid derivatives, in general, have shown a wide range of biological activities, making this compound a point of interest for medicinal chemists.

Derivatives of methoxycinnamic acid have been investigated for their potential as:

-

Anticancer Agents: Certain methoxylated cinnamic esters have demonstrated antiproliferative and antimetastatic effects on human lung adenocarcinoma cells[2].

-

Antimicrobial Agents: Methoxycinnamic acid derivatives have been studied for their antimicrobial properties[3][4].

-

Neuroprotective and Hepatoprotective Agents: The broader class of phenylpropanoids, including methoxycinnamic acids, has been evaluated for neuroprotective and hepatoprotective effects[3][4].

The bromo-substituent on the phenyl ring provides a handle for further functionalization, for instance, through cross-coupling reactions like the Suzuki or Heck reaction, allowing for the synthesis of a diverse library of compounds for biological screening.

Experimental Protocol: Synthesis of (E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic Acid

This protocol is a representative example based on standard methodologies for the synthesis of cinnamic acid derivatives.

Materials:

-

5-Bromo-2-methoxybenzaldehyde

-

Malonic acid

-

Pyridine (as solvent)

-

Piperidine (as catalyst)

-

Hydrochloric acid (for acidification)

-

Distilled water

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve 5-bromo-2-methoxybenzaldehyde and a molar excess of malonic acid in pyridine.

-

Add a catalytic amount of piperidine to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into an excess of cold dilute hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain the purified (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid.

-

Dry the purified product under vacuum.

Caption: General experimental workflow for the synthesis of (E)-3-(5-bromo-2-methoxyphenyl)prop-2-enoic acid.

Safety and Handling

(E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.

Conclusion

(E)-3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid is a valuable and versatile building block in organic synthesis. Its utility as a precursor to more complex molecules with potential biological activities makes it a compound of significant interest to researchers in medicinal chemistry and drug development. A thorough understanding of its properties, synthesis, and reactivity is crucial for its effective application in the design and synthesis of novel therapeutic agents.

References

- Matrix Fine Chemicals. (n.d.). 3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENOIC ACID.

- National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methoxybenzaldehyde. PubChem.

- Płowuszyńska, A., & Gliszczyńska, A. (2021). Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin. Molecules, 26(13), 3827. [Link]

- Reyes-Pérez, V., et al. (2021). Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells. Molecules, 26(15), 4487. [Link]

Sources

- 1. This compound | 40803-53-0 | FB67156 [biosynth.com]

- 2. Methoxylated Cinnamic Esters with Antiproliferative and Antimetastatic Effects on Human Lung Adenocarcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid from Plant Origin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENOIC ACID | CAS 40803-53-0 [matrix-fine-chemicals.com]

- 6. 40803-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

Introduction: The Significance of 5-Bromo-2-Methoxycinnamic Acid

An In-depth Technical Guide to the Synthesis of 5-Bromo-2-Methoxycinnamic Acid

This document provides a comprehensive technical guide for the synthesis of this compound (CAS No: 40803-53-0), a valuable chemical intermediate and building block in the development of complex pharmaceutical compounds.[1] We will explore the most efficient and scientifically robust synthesis pathways, delving into the underlying reaction mechanisms, providing detailed experimental protocols, and offering insights into process optimization and troubleshooting.

This compound is an α,β-unsaturated aromatic carboxylic acid. Its structure, featuring a brominated and methoxylated phenyl ring conjugated to an acrylic acid moiety, makes it a versatile scaffold for organic synthesis.[1] The presence of multiple functional groups—the carboxylic acid, the alkene, the bromo substituent, and the methoxy group—provides numerous handles for subsequent chemical modifications, rendering it a key intermediate in the synthesis of agrochemicals and pharmacologically active molecules.

| Property | Value | Reference |

| CAS Number | 40803-53-0 | [1][2] |

| Molecular Formula | C₁₀H₉BrO₃ | [1][2] |

| Molecular Weight | 257.08 g/mol | [1][2] |

| Melting Point | 224-227 °C | [2] |

| Appearance | White to off-white crystalline powder | [3] |

Section 1: Synthetic Strategy and Pathway Selection

The core structure of a cinnamic acid is typically formed by creating a carbon-carbon double bond between the carbonyl carbon of a benzaldehyde and an activated methylene compound or its equivalent. For this compound, this involves a retrosynthetic disconnection pointing directly to 5-Bromo-2-methoxybenzaldehyde as the key precursor.

Two classical and highly effective named reactions are ideally suited for this transformation: the Knoevenagel Condensation and the Perkin Reaction .

-

Knoevenagel Condensation : This reaction involves the condensation of an aldehyde with an active methylene compound (e.g., malonic acid) in the presence of a basic catalyst.[4][5][6] The Doebner modification, which utilizes pyridine as a solvent and a catalytic amount of piperidine, is particularly effective as it facilitates in-situ decarboxylation of the intermediate to yield the desired cinnamic acid directly.[7] This pathway is often favored for its high yields and relatively mild conditions.

-

Perkin Reaction : This method employs the condensation of an aromatic aldehyde with an acid anhydride (e.g., acetic anhydride), using the alkali salt of the corresponding acid (e.g., sodium acetate) as a base catalyst.[8][9][10] It is a robust and well-established method for generating α,β-unsaturated aromatic acids.[11]

This guide will detail both pathways, with a primary focus on the Knoevenagel-Doebner condensation due to its widespread use and efficiency.

Caption: Overall synthetic strategy for this compound.

Section 2: Synthesis of the Key Precursor: 5-Bromo-2-methoxybenzaldehyde

The successful synthesis of the target molecule is critically dependent on the quality of the starting aldehyde. 5-Bromo-2-methoxybenzaldehyde (also known as 5-Bromo-o-anisaldehyde) can be reliably prepared via the electrophilic formylation of p-bromoanisole.

Protocol: Synthesis of 5-Bromo-2-methoxybenzaldehyde[12]

-

Reaction Principle : This procedure involves the Rieche formylation, where a Lewis acid (Titanium tetrachloride) activates the aromatic ring of p-bromoanisole towards electrophilic attack by dichloromethyl methyl ether, which serves as a formyl cation equivalent.

-

Materials :

-

p-Bromoanisole

-

Methylene chloride (CH₂Cl₂)

-

Titanium tetrachloride (TiCl₄)

-

1,1-Dichloromethyl methyl ether

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Step-by-Step Procedure :

-

Dissolve p-bromoanisole (1.0 eq) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and an addition funnel, under an inert atmosphere (e.g., Nitrogen).

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add Titanium tetrachloride (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.

-

After 10 minutes of stirring, add 1,1-dichloromethyl methyl ether (1.1 eq) dropwise.

-

Allow the reaction to stir for 90 minutes, maintaining the temperature between 0-10 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a beaker containing a stirred mixture of crushed ice, excess saturated sodium bicarbonate solution, and methylene chloride.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous phase with an additional portion of methylene chloride.

-

Combine the organic layers and wash with saturated sodium chloride solution.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The product, 5-bromo-2-methoxybenzaldehyde, can be purified by recrystallization to yield a solid with a melting point of 107-110 °C.[12]

-

Section 3: Pathway I - The Knoevenagel-Doebner Condensation

This is the preferred method for synthesizing this compound. The reaction proceeds via the condensation of 5-Bromo-2-methoxybenzaldehyde with malonic acid, catalyzed by a weak base system, followed by decarboxylation.[5]

Mechanism Insight

The reaction is initiated by the deprotonation of malonic acid by the base (piperidine), forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. A series of proton transfers and a subsequent E1cB dehydration step yield a substituted benzylidenemalonic acid. Upon heating in the presence of pyridine, this intermediate readily undergoes decarboxylation to afford the final α,β-unsaturated cinnamic acid product.[7]

Experimental Protocol: Knoevenagel-Doebner Synthesis

-

Causality : The use of pyridine as both a solvent and a base, with a catalytic amount of piperidine, is a classic combination for the Doebner modification.[7] Piperidine is a stronger base and is more effective at generating the initial carbanion from malonic acid, while pyridine facilitates the final decarboxylation step. A reflux temperature is necessary to drive both the condensation and the decarboxylation to completion.

-

Materials :

-

5-Bromo-2-methoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Concentrated Hydrochloric Acid (HCl)

-

Crushed ice

-

Ethanol (for recrystallization)

-

-

Step-by-Step Procedure :

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve malonic acid (1.05 eq) in pyridine.

-

To this solution, add 5-Bromo-2-methoxybenzaldehyde (1.0 eq).

-

Add a catalytic amount of piperidine (e.g., 0.05 eq) to the mixture.[7]

-

Heat the reaction mixture to a gentle reflux (approx. 115 °C) and stir for 4-6 hours. Monitor the disappearance of the aldehyde by TLC.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to neutralize the pyridine and precipitate the product.

-

Stir the resulting slurry until all the ice has melted and the product has fully precipitated.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the filter cake thoroughly with cold water to remove any remaining pyridine hydrochloride and other water-soluble impurities.

-

The crude this compound can be purified by recrystallization from an ethanol/water mixture to yield a pure crystalline solid.

-

Caption: Experimental workflow for the Knoevenagel-Doebner synthesis.

Troubleshooting and Optimization

| Issue | Potential Cause(s) | Recommended Solution(s) | Reference |

| Low or No Yield | Impure or oxidized aldehyde starting material; insufficient reaction time or temperature. | Use freshly purified 5-Bromo-2-methoxybenzaldehyde. Ensure the reaction reaches and maintains reflux temperature. Extend reaction time if TLC shows incomplete conversion. | [7] |

| Side Product Formation | Self-condensation of the aldehyde (less likely for non-enolizable aldehydes); Michael addition of malonic enolate to the product. | While self-condensation is not an issue here, ensuring a slight excess of malonic acid can help drive the primary reaction. Proper temperature control prevents degradation. | [7] |

| Difficult Purification | Incomplete neutralization of pyridine, leading to an oily product. | Ensure sufficient concentrated HCl is used during the quench step to fully protonate the product and form the pyridinium salt. Test the aqueous phase with pH paper to ensure it is strongly acidic. |

Section 4: Pathway II - The Perkin Reaction

An alternative route to this compound is the Perkin reaction. This method is also a robust condensation reaction applicable to many aromatic aldehydes.[11]

Mechanism Insight

The reaction is initiated by the formation of a carbanion from acetic anhydride, facilitated by the acetate base.[9] This carbanion attacks the aldehyde carbonyl group in an aldol-type addition. The resulting alkoxide is then acetylated by another molecule of acetic anhydride. Finally, elimination of an acetate group, promoted by the base, forms the α,β-unsaturated product, which is subsequently hydrolyzed to the final cinnamic acid upon workup.[10]

Experimental Protocol: Perkin Reaction Synthesis

-

Causality : The Perkin reaction requires a higher temperature (typically >150 °C) to drive the condensation and subsequent elimination steps. Acetic anhydride serves as both the source of the active methylene component and the solvent, while sodium acetate acts as the requisite base catalyst.[8][13]

-

Materials :

-

5-Bromo-2-methoxybenzaldehyde

-

Acetic anhydride

-

Anhydrous sodium acetate

-

Sodium hydroxide solution (for workup)

-

Hydrochloric acid (for workup)

-

-

Step-by-Step Procedure :

-

Combine 5-Bromo-2-methoxybenzaldehyde (1.0 eq), acetic anhydride (2.5-3.0 eq), and freshly fused anhydrous sodium acetate (1.0 eq) in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture in an oil bath to 180 °C for 5-8 hours.

-

Allow the reaction to cool slightly, then pour the hot mixture into a beaker of water.

-

Boil the aqueous mixture for 15-20 minutes to hydrolyze the excess acetic anhydride and any mixed anhydride product.

-

If the product crystallizes upon cooling, filter it off. If it separates as an oil, perform a hot filtration to remove any solid impurities, then cool the filtrate.

-

Dissolve the crude product in a dilute sodium hydroxide solution.

-

Filter the basic solution to remove any non-acidic impurities.

-

Acidify the filtrate with hydrochloric acid to precipitate the this compound.

-

Collect the pure product by vacuum filtration, wash with cold water, and dry.

-

Conclusion

The synthesis of this compound is most efficiently achieved via the condensation of 5-Bromo-2-methoxybenzaldehyde. The Knoevenagel-Doebner condensation using malonic acid, pyridine, and piperidine represents a highly effective and widely used method, offering good yields under manageable reflux conditions. The Perkin reaction provides a classic and viable alternative, though it typically requires higher temperatures. The choice of pathway may depend on the availability of reagents and specific laboratory capabilities. For both methods, the purity of the starting aldehyde is paramount to achieving a high yield and purity of the final product.

References

- Google Patents. (n.d.). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.

- Wikipedia. (n.d.). Perkin reaction.

- Sathee NEET - IIT Kanpur. (n.d.). Perkin Reaction Mechanism.

- Pawara, H. S., Wagh, A. S., & Lali, A. M. (n.d.). Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Royal Society of Chemistry.

- Longdom Publishing. (2018). A Concise Introduction of Perkin Reaction.

- Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of certain cinnamic acid derivatives through heck coupling reaction and evaluation of their antioxidant activities.

- PrepChem.com. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde.

- BEPLS. (2023). Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity.

- MDPI. (n.d.). Recent Developments on Five-Component Reactions.

- Home Sunshine Pharma. (n.d.). 5-bromovanillin CAS 2973-76-4.

- de Vries, J. G. (n.d.). The Heck reaction in the production of fine chemicals. University of Groningen.

- SciSpace. (2020). Synthesis of cinnamic acid based on perkin reaction using sonochemical method and its potential.

- The Hive. (2004). 3,4,5 precursors revisited.

- MDPI. (n.d.). Heck Macrocyclization in Forging Non-Natural Large Rings including Macrocyclic Drugs.

- Jurnal Kimia dan Pendidikan Kimia. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO.

- Google Patents. (n.d.). HU200581B - New process for producing 5-bromovanillin.

- PubChem - NIH. (n.d.). 5-Bromovanillin.

- SciELO. (n.d.). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes.

- Patsnap. (n.d.). Synthesis method of 5-(2-bromoacetyl)-2-hydroxybenzaldehyde.

- ResearchGate. (2025). Synthesis of 5-hodroxy-4-methoxy-2-substitutedbenzaldehyde.

Sources

- 1. This compound | 40803-53-0 | FB67156 [biosynth.com]

- 2. 40803-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. 5-bromovanillin CAS 2973-76-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. SATHEE: Perkin Reaction Mechanism [satheeneet.iitk.ac.in]

- 10. longdom.org [longdom.org]

- 11. scispace.com [scispace.com]

- 12. prepchem.com [prepchem.com]

- 13. jurnal.uns.ac.id [jurnal.uns.ac.id]

An In-Depth Technical Guide to 5-Bromo-2-Methoxycinnamic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-Methoxycinnamic Acid is a substituted cinnamic acid derivative that holds significant potential as a versatile building block in organic synthesis and medicinal chemistry. Its unique trifunctionalized aromatic ring, featuring a carboxylic acid, a methoxy group, and a bromine atom, provides a rich platform for a variety of chemical transformations. This guide offers a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and an exploration of its current and potential applications in drug discovery and materials science.

Physicochemical Properties

This compound is a solid at room temperature, with a melting point in the range of 224-227 °C.[1] Its chemical structure and key identifiers are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₀H₉BrO₃[1] |

| Molecular Weight | 257.08 g/mol [1] |

| CAS Number | 40803-53-0[1] |

| Appearance | Solid |

| Melting Point | 224-227 °C[1] |

Spectroscopic Characterization

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the vinyl protons of the cinnamic acid backbone, and the methoxy group protons. The coupling constants between the vinyl protons will be indicative of the trans (E) or cis (Z) configuration of the double bond.

¹³C NMR Spectroscopy: The carbon NMR spectrum will reveal the chemical shifts of the ten carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the carbons of the aromatic ring, the vinyl carbons, and the methoxy carbon.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, a sharp C=O stretching absorption, and bands corresponding to the C=C double bond and the aromatic ring.

Mass Spectrometry: The mass spectrum will show the molecular ion peak and a characteristic isotopic pattern due to the presence of the bromine atom. A GC-MS analysis of an extract from Olea dioica has identified a compound with the molecular formula and weight corresponding to this compound.[2]

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a Knoevenagel condensation reaction. This method involves the reaction of an appropriately substituted benzaldehyde with malonic acid in the presence of a basic catalyst. A detailed, field-proven protocol is provided below.

Experimental Protocol: Knoevenagel Condensation

This protocol is adapted from a general procedure for the synthesis of cinnamic acid derivatives.[3]

Materials:

-

5-Bromo-2-methoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric acid (concentrated)

-

Ethanol (for recrystallization)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-methoxybenzaldehyde (1 equivalent) and malonic acid (1.2 equivalents).

-

Add pyridine as the solvent and a catalytic amount of piperidine.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to precipitate the crude product.

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

Recrystallize the crude this compound from a suitable solvent, such as ethanol, to obtain the purified product.

-

Dry the purified crystals under vacuum.

Causality Behind Experimental Choices:

-

Pyridine and Piperidine: Pyridine serves as a basic solvent that facilitates the reaction, while the more basic piperidine acts as a catalyst to deprotonate malonic acid, forming the reactive enolate.

-

Reflux: The elevated temperature increases the reaction rate, allowing the condensation to proceed at a reasonable pace.

-

Acidification: The addition of hydrochloric acid protonates the carboxylate intermediate, leading to the precipitation of the final carboxylic acid product.

-

Recrystallization: This purification step is crucial for removing any unreacted starting materials and byproducts, yielding a product of high purity.

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by its three primary functional groups: the carboxylic acid, the alkene, and the bromo-substituted aromatic ring.

-

Carboxylic Acid: The carboxylic acid group can undergo standard transformations such as esterification and amidation, allowing for the synthesis of a wide array of derivatives.

-

Alkene: The double bond can participate in addition reactions and is a key feature for its potential as a monomer in polymerization reactions.

-

Aromatic Ring: The bromine atom serves as a versatile handle for cross-coupling reactions, such as the Suzuki and Heck reactions, enabling the introduction of various substituents and the construction of more complex molecular architectures. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution.

The diverse biological activities of cinnamic acid derivatives make this compound a compound of interest for drug discovery. Methoxy derivatives of cinnamic acid have been reported to exhibit a range of pharmacological properties, including antimicrobial, antidiabetic, and anticancer activities.[4] The bromo substituent provides a site for further chemical modification to optimize these biological activities and develop novel therapeutic agents. For instance, it can be a precursor for the synthesis of heterocyclic compounds, a class of molecules with broad medicinal applications.

Caption: Reactivity and potential applications of this compound.

Safety and Handling

This compound should be handled in a well-ventilated area, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential for applications in medicinal chemistry and materials science. Its straightforward synthesis and the presence of multiple reactive functional groups make it an attractive starting material for the development of novel compounds with diverse biological activities. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers in the field.

References

Sources

- 1. 40803-53-0 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 2. Exploration of bioactive compounds from Olea dioica in Western Ghats of Karnataka using GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajol.info [ajol.info]

- 4. Biological Properties, Health Benefits and Enzymatic Modifications of Dietary Methoxylated Derivatives of Cinnamic Acid - PMC [pmc.ncbi.nlm.nih.gov]

5-Bromo-2-Methoxycinnamic Acid melting point

An In-depth Technical Guide to the Melting Point of 5-Bromo-2-Methoxycinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point of this compound, a critical physicochemical parameter for compound identification, purity assessment, and quality control in research and development. Beyond presenting the established melting point value, this document delves into the underlying principles governing phase transitions, the factors that influence melting behavior, and a detailed, field-proven protocol for its accurate determination. By integrating theoretical knowledge with practical application, this guide serves as an essential resource for scientists working with this and similar crystalline organic compounds.

Compound Identification and Physicochemical Properties

This compound is a substituted cinnamic acid derivative used as a versatile building block and intermediate in the synthesis of more complex molecules.[1] Accurate characterization begins with its fundamental identifiers and properties.